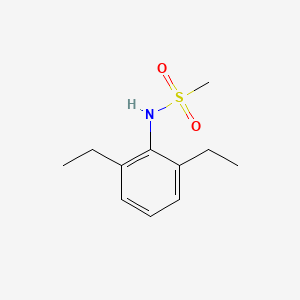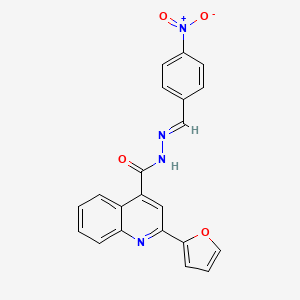
N-(2,6-diethylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-diethylphenyl)methanesulfonamide, also known as DEA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and other organic solvents. DEA has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(2,6-diethylphenyl)methanesulfonamide is not fully understood. It has been found to modulate the activity of various receptors such as GABA-A, NMDA, and AMPA receptors. N-(2,6-diethylphenyl)methanesulfonamide has been found to act as a non-competitive antagonist of the NMDA receptor, which is involved in various neurological disorders such as epilepsy and Alzheimer's disease. N-(2,6-diethylphenyl)methanesulfonamide has also been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
N-(2,6-diethylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects. It has been found to have anxiolytic, anticonvulsant, and neuroprotective effects. N-(2,6-diethylphenyl)methanesulfonamide has also been found to modulate the activity of ion channels such as sodium, potassium, and calcium channels. N-(2,6-diethylphenyl)methanesulfonamide has been found to inhibit the release of glutamate, which is involved in various neurological disorders such as epilepsy and Alzheimer's disease.
实验室实验的优点和局限性
N-(2,6-diethylphenyl)methanesulfonamide has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in high yield. N-(2,6-diethylphenyl)methanesulfonamide has also been found to have low toxicity and is well-tolerated in animal studies. However, N-(2,6-diethylphenyl)methanesulfonamide has several limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. N-(2,6-diethylphenyl)methanesulfonamide can also be difficult to handle due to its high melting point and tendency to form clumps.
未来方向
N-(2,6-diethylphenyl)methanesulfonamide has several potential future directions for scientific research. It has been found to have potential therapeutic effects for various neurological disorders such as epilepsy and Alzheimer's disease. N-(2,6-diethylphenyl)methanesulfonamide has also been found to have potential applications in the field of drug discovery and development. Future research could focus on developing new derivatives of N-(2,6-diethylphenyl)methanesulfonamide that have improved solubility and bioavailability. N-(2,6-diethylphenyl)methanesulfonamide could also be used as a tool to study the role of ion channels in various diseases and to develop new drugs that target these channels.
合成方法
The synthesis of N-(2,6-diethylphenyl)methanesulfonamide involves the reaction of 2,6-diethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by recrystallization or column chromatography. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(2,6-diethylphenyl)methanesulfonamide has been widely used in scientific research for its unique properties. It has been found to have various applications in the field of medicinal chemistry, biochemistry, and pharmacology. N-(2,6-diethylphenyl)methanesulfonamide has been used as a ligand for various receptors such as GABA-A, NMDA, and AMPA receptors. It has been found to have anxiolytic, anticonvulsant, and neuroprotective effects. N-(2,6-diethylphenyl)methanesulfonamide has also been used as a tool to study the role of ion channels in various diseases such as epilepsy and Alzheimer's disease.
属性
IUPAC Name |
N-(2,6-diethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-9-7-6-8-10(5-2)11(9)12-15(3,13)14/h6-8,12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCHPNPFQAQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)
![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

